molecular formula C25H27ClN4O B14055480 9-ethyl-6,6-dimethyl-11-oxo-8-(piperazin-1-yl)-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile hydrochloride

9-ethyl-6,6-dimethyl-11-oxo-8-(piperazin-1-yl)-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile hydrochloride

Cat. No.: B14055480
M. Wt: 435.0 g/mol
InChI Key: WVUMRMRHWJKTFF-UHFFFAOYSA-N
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Description

9-ethyl-6,6-dimethyl-11-oxo-8-(piperazin-1-yl)-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile hydrochloride is a complex organic compound known for its significant biological activity. It is commonly used as a potent inhibitor of anaplastic lymphoma kinase (ALK), making it a valuable compound in the treatment of certain types of cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-ethyl-6,6-dimethyl-11-oxo-8-(piperazin-1-yl)-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile hydrochloride involves multiple steps, starting from basic organic molecules. The process typically includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis .

Chemical Reactions Analysis

Types of Reactions

9-ethyl-6,6-dimethyl-11-oxo-8-(piperazin-1-yl)-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

9-ethyl-6,6-dimethyl-11-oxo-8-(piperazin-1-yl)-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects by inhibiting the activity of anaplastic lymphoma kinase (ALK). It binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to the suppression of cancer cell proliferation and induces apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-ethyl-6,6-dimethyl-11-oxo-8-(piperazin-1-yl)-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile hydrochloride is unique due to its specific structural features, which confer high potency and selectivity for ALK inhibition. Its ability to overcome resistance mutations in ALK makes it a valuable compound in cancer therapy .

Properties

Molecular Formula

C25H27ClN4O

Molecular Weight

435.0 g/mol

IUPAC Name

9-ethyl-6,6-dimethyl-11-oxo-8-piperazin-1-yl-5H-benzo[b]carbazole-3-carbonitrile;hydrochloride

InChI

InChI=1S/C25H26N4O.ClH/c1-4-16-12-18-19(13-21(16)29-9-7-27-8-10-29)25(2,3)24-22(23(18)30)17-6-5-15(14-26)11-20(17)28-24;/h5-6,11-13,27-28H,4,7-10H2,1-3H3;1H

InChI Key

WVUMRMRHWJKTFF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1N3CCNCC3)C(C4=C(C2=O)C5=C(N4)C=C(C=C5)C#N)(C)C.Cl

Origin of Product

United States

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